molecular formula C13H15N3O4S2 B4701275 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B4701275
M. Wt: 341.4 g/mol
InChI Key: QAAQDSNKFQLBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known by its chemical name EHT 1864 and is a potent and selective inhibitor of the Rho family of small GTPases.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the inhibition of the Rho family of small GTPases. These GTPases are known to play a key role in various cellular processes such as cell migration, proliferation, and differentiation. The inhibition of these GTPases by EHT 1864 results in the disruption of these cellular processes, leading to potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of Rho family of small GTPases, leading to the disruption of various cellular processes such as cell migration, proliferation, and differentiation. The inhibition of these processes has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments include its potent and selective inhibition of the Rho family of small GTPases, which allows for the study of these GTPases in various cellular processes. However, the limitations of using this compound in lab experiments include its multi-step synthesis process, which requires careful handling and purification of the intermediates.

Future Directions

There are several future directions for the study of 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. These include the development of more efficient synthesis methods, the study of the compound's potential therapeutic applications in the treatment of cancer, inflammation, and other diseases, and the exploration of the compound's potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.

Scientific Research Applications

2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various areas of scientific research. This compound has been shown to inhibit the activity of Rho family of small GTPases, which are known to play a key role in various cellular processes such as cell migration, proliferation, and differentiation. The inhibition of these GTPases by EHT 1864 has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

2-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-2-20-9-12(17)15-10-3-5-11(6-4-10)22(18,19)16-13-14-7-8-21-13/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQDSNKFQLBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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